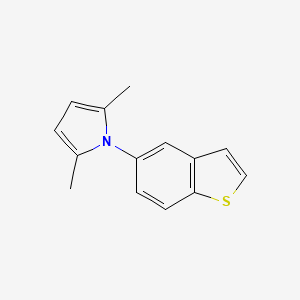
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-benzothiophen-5-yl isocyanate with suitable pyrrole derivatives under microwave irradiation has been reported to yield the desired compound efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable solid catalysts are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to interact with collapsin response mediator protein 2 (CRMP2), influencing the phosphorylation levels and affecting nociceptive signaling . This interaction highlights its potential in the development of novel therapeutic agents for pain relief and other conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophen-5-yl isocyanate: A related compound with similar structural features but different functional groups.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives: These compounds share the benzothiophene core and have been studied for their biological activities.
Uniqueness
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole stands out due to its unique combination of the benzothiophene and pyrrole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13NS |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H13NS/c1-10-3-4-11(2)15(10)13-5-6-14-12(9-13)7-8-16-14/h3-9H,1-2H3 |
InChI-Schlüssel |
LBHHJTQCONBZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)SC=C3)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













